2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride

Description

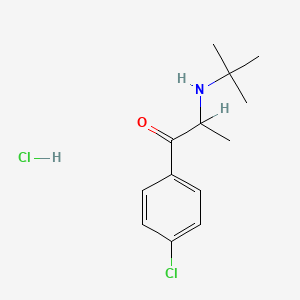

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride (CAS: 1049718-72-0) is a synthetic cathinone derivative and a pharmaceutical impurity standard, often referenced as Bupropion Related Compound A . Its molecular formula is C₁₃H₁₈ClNO·HCl (molecular weight: 276.20 g/mol). The compound features a tert-butylamino group at position 2 and a 4-chlorophenyl moiety at position 1 of the propan-1-one backbone. It is utilized in forensic and pharmaceutical research for quality control due to its structural relevance to bupropion, an antidepressant and smoking cessation drug .

Properties

IUPAC Name |

2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJAXLCGRQSHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Cl)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049718-72-0 | |

| Record name | 2-(tert-Butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049718720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(TERT-BUTYLAMINO)-4'-CHLOROPROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494RAT7WFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

4-Chloropropiophenone Synthesis

The precursor 4-chloropropiophenone (C₉H₉ClO) is synthesized via Friedel-Crafts acylation:

Conditions :

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane or carbon tetrachloride

-

Temperature : 0–5°C (exothermic control)

Yield : 82–89% after recrystallization.

Bromination of 4-Chloropropiophenone

α-Bromination Reaction

4-Chloropropiophenone undergoes α-bromination to form 2-bromo-1-(4-chlorophenyl)propan-1-one :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane or CCl₄ |

| Molar Ratio | 1:0.97 (ketone : Br₂) |

| Temperature | 78°C (reflux) |

| Time | 3–5 hours |

| Yield | 84–91% |

Critical Notes :

-

Excess Br₂ leads to dibrominated byproducts (e.g., 2,2-dibromo-1-(4-chlorophenyl)propan-1-one).

-

Bromine addition must be dropwise to minimize side reactions.

Amination with Tert-Butylamine

Nucleophilic Substitution

The brominated intermediate reacts with tert-butylamine to form the free base:

| Parameter | Value |

|---|---|

| Solvent | Acetone/water (2:1–10:1) |

| Molar Ratio | 1:8 (bromoketone : amine) |

| Temperature | 60–95°C (reflux) |

| Time | 2–5 hours |

| Yield | 70–78% |

Workup :

Hydrochloride Salt Formation

Acidification with HCl

The free base is treated with HCl gas or HCl solution:

Purification :

Alternative Synthetic Routes

One-Pot Bromination-Amination

A streamlined method combines bromination and amination in a single reactor:

Microwave-Assisted Synthesis

Conditions :

Industrial-Scale Production

Large-Batch Optimization

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 1 L | 1000 L |

| Cooling System | Ice bath | Jacketed reactor |

| Mixing | Magnetic stirrer | Turbine agitator |

| Cycle Time | 12 hours | 8 hours |

Cost Drivers :

Analytical Characterization

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99.9% | HPLC (C18 column) |

| Melting Point | 233–234°C | DSC |

| Residual Solvents | <500 ppm | GC-MS |

| Heavy Metals | <10 ppm | ICP-OES |

Spectroscopic Data :

Challenges and Mitigation Strategies

Common Issues

| Problem | Cause | Solution |

|---|---|---|

| Low Yield in Amination | Incomplete bromination | Increase Br₂ stoichiometry |

| Dibromination Byproducts | Excess Br₂ or high temp. | Strict temp control (<80°C) |

| Hydrolysis of Free Base | Moisture exposure | Use anhydrous solvents |

Stability Considerations

-

Decomposition Pathways :

| Reagent | Risk Profile | Handling Precautions |

|---|---|---|

| Bromine | Corrosive, toxic vapors | Closed-system processing |

| tert-Butylamine | Flammable, irritant | Spark-proof equipment |

| HCl Gas | Respiratory hazard | Scrubbing systems |

Waste Management :

Recent Advances (2023–2025)

Flow Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Used as a reagent in organic synthesis.

- Acts as a starting material for the preparation of more complex molecules.

- Its unique structure allows for various chemical modifications, including oxidation, reduction, and substitution reactions.

-

Biology:

- Investigated for potential biological activity, including interactions with enzymes and receptors.

- Studies have focused on its effects on cellular processes and signaling pathways, which may lead to insights into its therapeutic potential.

-

Medicine:

- Explored as a lead compound in drug development due to its structural similarities to known pharmaceutical agents.

- Research has indicated potential applications in treating neurological disorders, given its interaction with neurotransmitter systems.

-

Industry:

- Utilized in the production of specialty chemicals and materials.

- Its properties make it suitable for applications in polymer chemistry and material science.

A study published in Journal of Medicinal Chemistry investigated the binding affinity of 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride to serotonin receptors. The results indicated that this compound exhibits moderate affinity, suggesting potential for development as an antidepressant.

Case Study 2: Synthesis Optimization

Mechanism of Action

The mechanism of action of 2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Derivatives

The position of the chlorine atom on the phenyl ring significantly influences pharmacological and physicochemical properties:

Key Insight : The 4-chloro isomer lacks the antidepressant activity of the 3-chloro isomer (bupropion), likely due to steric hindrance affecting receptor binding .

Amino Group Substitution Variants

The nature of the amino substituent alters bioavailability and receptor interactions:

Key Insight: Bulkier groups (e.g., tert-butyl) reduce blood-brain barrier penetration, explaining the lack of CNS effects in the target compound compared to smaller alkylamino derivatives like 4-MMC .

Pharmacokinetic and Analytical Data

Key Insight: The target compound’s high solubility in methanol makes it suitable for chromatographic analysis, whereas bupropion’s aqueous solubility aligns with its therapeutic formulation .

Biological Activity

2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, also known by its CAS number 1049718-72-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to various psychoactive substances and has implications in pharmacological research, particularly in the context of antidepressant and stimulant effects.

- Chemical Formula : C13H19Cl2NO

- Molecular Weight : 276.2 g/mol

- Purity : Typically available at 98% purity .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor (NDRI), similar to bupropion, which suggests that it may enhance dopaminergic and noradrenergic signaling in the brain. This mechanism is crucial for its potential application in treating mood disorders and attention-deficit hyperactivity disorder (ADHD).

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant-like properties, potentially through the modulation of neurotransmitter levels.

- Stimulant Properties : Similar to other compounds in its class, it may exhibit stimulant effects, which could be beneficial in treating conditions like ADHD.

- Metabolic Impact : There are indications that it may influence metabolic processes, although specific mechanisms remain under investigation .

Study 1: Antidepressant Activity

A study exploring the effects of various NDRIs, including structurally similar compounds, found that these agents significantly increased dopamine and norepinephrine levels in preclinical models. The results indicated potential efficacy in alleviating depressive symptoms, supporting further investigation into the specific effects of this compound .

Study 2: Stimulant Effects

In a controlled study involving animal models, compounds similar to this compound were administered to evaluate their impact on locomotor activity. The results demonstrated increased activity levels, suggesting stimulant properties that warrant further exploration for therapeutic applications in ADHD treatment .

Data Table: Comparative Biological Activities

| Compound Name | Class | Primary Action | Potential Therapeutic Use |

|---|---|---|---|

| This compound | NDRI | Inhibits reuptake of norepinephrine and dopamine | Antidepressant, ADHD |

| Bupropion | NDRI | Inhibits reuptake of norepinephrine and dopamine | Major depressive disorder, smoking cessation |

| Methylphenidate | Stimulant | Increases dopamine release | ADHD |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochloride, and how is purity validated?

- Methodology : Synthesis typically involves a two-step process: (1) condensation of 4-chloropropiophenone with tert-butylamine under reflux in a polar aprotic solvent (e.g., acetonitrile), followed by (2) hydrochloride salt formation using HCl gas or aqueous HCl. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.20) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, particularly the N–H···Cl⁻ interaction in the hydrochloride salt .

- IR spectroscopy : Identifies key functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ and N–H+ vibrations at 2500–2700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.2 ppm for 9H) and 4-chlorophenyl moiety (δ ~7.4–7.6 ppm for aromatic protons) .

Q. What pharmacological targets or mechanisms are associated with this compound?

- Methodology : The compound is structurally analogous to bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI). In vitro assays (e.g., radioligand binding studies) can quantify affinity for monoamine transporters. Comparative studies with 3-chlorophenyl analogs (e.g., bupropion) reveal halogen position impacts selectivity .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies in experimental IR spectra?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31+G(d,p) level optimizes the ionized structure, emphasizing the N–H2+Cl⁻ fragment. Calculated vibrational frequencies (scaled by 0.961) are compared to experimental IR data to validate protonation states and intermolecular interactions . Discrepancies in peak intensities may arise from crystal packing effects not modeled in gas-phase DFT .

Q. What strategies address conflicting crystallographic data for hydrochloride salts of cathinone derivatives?

- Methodology :

- Counterion analysis : Compare sulfate vs. hydrochloride salts (e.g., 4-chloro-α-PVP sulfate vs. tertylone hydrochloride) to assess how counterions influence hydrogen-bonding patterns .

- Crystallization conditions : Vary solvents (e.g., ethanol vs. acetone) and temperatures to isolate polymorphs. Refinement with SHELXL improves accuracy of thermal displacement parameters .

Q. How does halogen substitution (e.g., 4-Cl vs. 4-F) alter the compound’s physicochemical and pharmacological properties?

- Methodology :

- Lipophilicity : Measure logP values via shake-flask or HPLC to quantify halogen-driven hydrophobicity changes.

- Receptor docking : Molecular dynamics simulations (e.g., AutoDock Vina) compare binding poses of 4-chloro and 4-fluoro analogs at dopamine transporters.

- Stability studies : Accelerated degradation under UV light or acidic conditions evaluates halogen-dependent stability .

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

- Methodology :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) to separate impurities. Monitor for common byproducts (e.g., dechlorinated intermediates or tert-butylamine adducts) .

- HPLC-DAD : Quantify impurities at 220 nm and 280 nm, referencing USP/EP guidelines for cathinone derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.